Cas no 1262727-73-0 (Ethyl 4-(trifluoromethyl)benzenesulfonate)

Ethyl 4-(trifluoromethyl)benzenesulfonate structure
1262727-73-0 structure
商品名:Ethyl 4-(trifluoromethyl)benzenesulfonate
CAS番号:1262727-73-0
MF:C9H9F3O3S
メガワット:254.226172208786
CID:6792800
PubChem ID:87468003

Ethyl 4-(trifluoromethyl)benzenesulfonate 化学的及び物理的性質

名前と識別子

    • 4-(Trifluoromethyl)benzenesulfonic acid ethyl ester
    • SCHEMBL3026425
    • 1262727-73-0
    • ethyl 4-(trifluoromethyl)benzenesulfonate
    • G66294
    • BIVDDFZOCLSYAV-UHFFFAOYSA-N
    • Ethyl 4-(trifluoromethyl)benzenesulfonate
    • インチ: 1S/C9H9F3O3S/c1-2-15-16(13,14)8-5-3-7(4-6-8)9(10,11)12/h3-6H,2H2,1H3
    • InChIKey: BIVDDFZOCLSYAV-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(C(F)(F)F)=CC=1)(=O)(=O)OCC

計算された属性

  • せいみつぶんしりょう: 254.02244980g/mol
  • どういたいしつりょう: 254.02244980g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 310
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 51.8Ų

Ethyl 4-(trifluoromethyl)benzenesulfonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A2629025-1g
Ethyl 4-(trifluoromethyl)benzenesulfonate
1262727-73-0 95%
1g
$129.0 2024-04-25
abcr
AB600998-5g
Ethyl 4-(trifluoromethyl)benzenesulfonate; .
1262727-73-0
5g
€798.60 2024-04-20
Ambeed
A2629025-250mg
Ethyl 4-(trifluoromethyl)benzenesulfonate
1262727-73-0 95%
250mg
$48.0 2024-04-25
abcr
AB600998-1g
Ethyl 4-(trifluoromethyl)benzenesulfonate; .
1262727-73-0
1g
€274.10 2024-04-20
Ambeed
A2629025-5g
Ethyl 4-(trifluoromethyl)benzenesulfonate
1262727-73-0 95%
5g
$452.0 2024-04-25
abcr
AB600998-250mg
Ethyl 4-(trifluoromethyl)benzenesulfonate; .
1262727-73-0
250mg
€141.50 2024-04-20

Ethyl 4-(trifluoromethyl)benzenesulfonate 関連文献

Ethyl 4-(trifluoromethyl)benzenesulfonateに関する追加情報

Ethyl 4-(trifluoromethyl)benzenesulfonate (CAS No. 1262727-73-0): An Overview

Ethyl 4-(trifluoromethyl)benzenesulfonate (CAS No. 1262727-73-0) is a versatile organic compound with a wide range of applications in the fields of chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a sulfonate ester functional group, making it an important intermediate in the synthesis of various biologically active molecules and functional materials.

The chemical structure of ethyl 4-(trifluoromethyl)benzenesulfonate consists of an aromatic ring substituted with a trifluoromethyl group at the para position and a sulfonate ester group attached to the ring. The trifluoromethyl group imparts significant electronic and steric effects, which can influence the reactivity and stability of the molecule. The sulfonate ester group, on the other hand, provides a versatile functional handle for further chemical modifications, making this compound a valuable building block in organic synthesis.

Recent research studies have highlighted the importance of ethyl 4-(trifluoromethyl)benzenesulfonate in the development of novel pharmaceuticals and advanced materials. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent antiviral activity against several viral strains, including influenza and herpes simplex viruses. The trifluoromethyl group was found to enhance the lipophilicity and cellular uptake of these derivatives, thereby improving their therapeutic efficacy.

In addition to its pharmaceutical applications, ethyl 4-(trifluoromethyl)benzenesulfonate has also found use in the synthesis of functional materials. A recent paper in *Advanced Materials* reported the use of this compound as a key intermediate in the preparation of fluorinated polymers with enhanced thermal stability and mechanical strength. These polymers have potential applications in high-performance coatings, adhesives, and electronic devices.

The synthesis of ethyl 4-(trifluoromethyl)benzenesulfonate can be achieved through several well-established routes. One common method involves the reaction of 4-trifluoromethylbenzene-1-sulfonyl chloride with ethanol in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic substitution, yielding the desired product with high purity and yield. Another approach involves the direct sulfonation of 4-trifluoromethyltoluene followed by esterification with ethanol.

The physical properties of ethyl 4-(trifluoromethyl)benzenesulfonate include its melting point, boiling point, and solubility characteristics. It is typically a white crystalline solid with a melting point ranging from 55 to 60°C. The compound is moderately soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide (DMF), but it has limited solubility in water due to its hydrophobic nature.

In terms of safety, while ethyl 4-(trifluoromethyl)benzenesulfonate is not classified as a hazardous material under current regulations, it is important to handle it with care to avoid exposure to skin or inhalation. Proper personal protective equipment (PPE) such as gloves and safety goggles should be used when working with this compound. Additionally, it should be stored in a cool, dry place away from incompatible materials.

From an environmental perspective, the use and disposal of ethyl 4-(trifluoromethyl)benzenesulfonate should be conducted in accordance with local environmental regulations to minimize any potential impact on ecosystems. Proper waste management practices should be followed to ensure that any waste generated from its use is disposed of safely and responsibly.

In conclusion, ethyl 4-(trifluoromethyl)benzenesulfonate (CAS No. 1262727-73-0) is a valuable compound with diverse applications in chemistry, pharmaceuticals, and materials science. Its unique chemical structure and versatile reactivity make it an essential building block for the synthesis of biologically active molecules and advanced materials. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in modern scientific endeavors.

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Amadis Chemical Company Limited
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